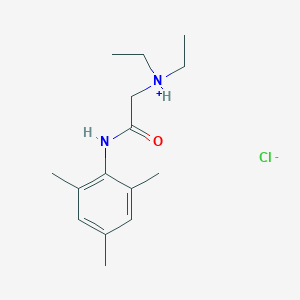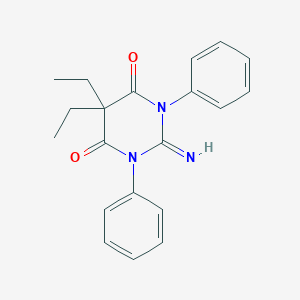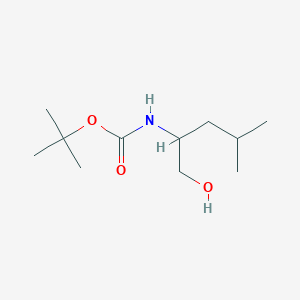
2-(Diethylamino)-N-mesitylacetamide hydrochloride
Übersicht
Beschreibung
2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as DEMA-HCl, is an organic compound used in multiple scientific research applications. It is a white crystalline powder that is soluble in water and is often used as a reagent in organic synthesis. DEMA-HCl is a versatile compound that can be used in a variety of chemical reactions and has many applications in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
Local Anesthesia
Trimecaine HCl is widely used as a local anesthetic. It decreases the cell membrane permeability, causes depolarization, and shortens the action potential . The anesthetic effect starts within 15 minutes and remains for 60–90 minutes . It is used in concentrations ranging from 0.4% up to 4%, and in some cases (e.g., in stomatology), it is used in mixtures with adrenaline .
Cardiac Antiarrhythmic
Another major application of Trimecaine HCl is in the prophylaxis and therapy of ventricular arrhythmia during myocardial infarction and in cardio surgery . It is also used for prophylaxis of sympathetic reaction during tracheal intubations .
B-Lymphopoiesis Stimulation
Recent research has shown that Trimecaine HCl can stimulate B-lymphopoiesis. This is particularly useful in the treatment of hematopoietic-depressive status, which increases the risk of death in people with oncological, infectious, and hormonal diseases .
Organic Compound Synthesis
2-(Diethylamino)ethyl chloride hydrochloride, a compound related to Trimecaine HCl, is used in the synthesis of various organic compounds .
Research Use
Trimecaine HCl is used in research settings, particularly in the study of new compounds, determination of chemical compositions, and preparation of single crystals .
Treatment of Hypersensitivity
Trimecaine HCl is contraindicated for use in cases of hypersensitivity to amide anesthetics, hypervolemia, hypotension, cardiac conduction defects, asystole, cardiogenic shock, and malignant hyperthermia in anamnesis .
Wirkmechanismus
Target of Action
Trimecaine HCl, chemically known as 2-(Diethylamino)-N-mesitylacetamide hydrochloride, is a local anesthetic . The primary targets of Trimecaine HCl are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Trimecaine HCl acts by blocking the sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses . This blockage prevents the neurons from signaling the brain regarding sensations, effectively numbing the area where the anesthetic is applied .
Biochemical Pathways
By blocking sodium channels, Trimecaine HCl disrupts the normal flow of sodium ions, which is crucial for the generation and propagation of action potentials .
Pharmacokinetics
The pharmacokinetics of Trimecaine HCl involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is metabolized in the liver, with approximately 90% of an administered dose being metabolized into various metabolites . The remainder of the drug (around 10%) is excreted unchanged in the urine .
Result of Action
The primary result of Trimecaine HCl’s action is local anesthesia, which is a temporary loss of sensation in a particular area of the body . This is achieved through the blockage of sodium channels, which prevents the transmission of pain signals from the peripheral nervous system to the brain .
Action Environment
The action, efficacy, and stability of Trimecaine HCl can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and exert its anesthetic effect . Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and action .
Eigenschaften
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)-N-mesitylacetamide hydrochloride | |
CAS RN |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
